BENGHE Foundational & Exploratory

Check Availability & Pricing

Patent Landscape & Technical Guide: 2-Chloro-
5-iodo-3-methyl-pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methyl-pyrazine
Cat. No.: B8223025
Get Quote

Executive Summary

2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4) has emerged as a high-value
"privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the
orthogonal reactivity of its three functional handles: a methyl group (steric/electronic
modulator), a chlorine atom (available for SNAr), and an iodine atom (highly reactive for Pd-

catalyzed cross-coupling).

This guide analyzes the patent landscape surrounding this intermediate, identifying its critical
role in the synthesis of next-generation kinase inhibitors (e.g., SHP2, FGFR) and Androgen
Receptor (AR) modulators. Furthermore, it provides a validated technical roadmap for its
synthesis, distinguishing between high-yield industrial routes and common bench-scale pitfalls.

Part 1: Chemical Profile & Strategic Value
The "Orthogonal" Scaffold

The molecule's value is defined by its ability to undergo sequential, regioselective
functionalization.
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Patent & Commercial Status
e CAS Number: 2385987-24-4

o Primary Assignees: Major pharmaceutical entities developing targeted oncology therapies
(e.g., SHP2 inhibitors, KRAS effectors).

o Freedom to Operate (FTO): While the molecule itself is a known intermediate, its specific use
in novel drug scaffolds is heavily patented. The synthesis methods described below are
generally considered public domain chemistry (classical transformations), but specific
process optimizations may be proprietary.

Part 2: Patent Landscape Analysis
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The patent literature reveals that 2-Chloro-5-iodo-3-methyl-pyrazine is not merely a catalog
reagent but a linchpin in the synthesis of complex heterocyclic drugs.

Key Therapeutic Areas

e Androgen Receptor (AR) Modulators:

o Context: Used to synthesize indole-based AR modulators for treating castration-resistant
prostate cancer and neurodegenerative disorders like Spinal Bulbar Muscular Atrophy
(SBMA).

o Reference:W02022020342A1 cites the use of this intermediate (200 mg scale) to couple
with complex bicyclic cores.

e SHP2 & FGFR Inhibitors:

o Context: Pyrazine cores are bioisosteres for pyridine/pyrimidine scaffolds in kinase
inhibitors. The 5-iodo position allows for the attachment of the "tail" region of the inhibitor
(often solubilizing groups), while the 2-chloro position is displaced by the "head" group
(hinge binder).

o Degraders (PROTACS):

o Context: The scaffold serves as a linker attachment point. The differential reactivity (I vs.
Cl) allows for the precise installation of the E3 ligase ligand and the target protein ligand.

Assignee Trends

o Pharmaceutical Majors: Companies like Novartis, Roche, and specialized biotechs (e.qg.,
Arvinas for degraders) frequent the patent space for substituted pyrazines.

o CROs/CMOs: A significant volume of process patents originates from Chinese CROs (e.g.,
WuXi AppTec, Pharmaron), focusing on scalable routes to supply the global demand.

Part 3: Technical Synthesis (The Core)

Editorial Note: Direct electrophilic iodination of 2-chloro-3-methylpyrazine is chemically
inefficient due to the electron-deficient nature of the pyrazine ring and the deactivating effect of
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the chlorine. The "Amino-First" Route (Route A) is the industry standard for regioselectivity and
yield.

Route A: The "Amino-First" Strategy (Recommended)

This route leverages the strong electron-donating power of the amino group to direct iodination
to the para position (C-5), followed by a Sandmeyer transformation to install the chlorine.

Step 1: Regioselective lodination

Precursor: 2-Amino-3-methylpyrazine (CAS: 5049-61-6) Reagents: N-lodosuccinimide (NIS) or
12/Ag2S04 Mechanism: Electrophilic Aromatic Substitution (SEAr)

e Protocol:

o

Dissolve 2-amino-3-methylpyrazine (1.0 eq) in DMF or Acetonitrile.
o Cool to 0°C. Add NIS (1.1 eq) portion-wise to control the exotherm.

o Stir at Room Temperature (RT) for 4—6 hours. Monitoring by LCMS should show
conversion to 2-amino-5-iodo-3-methylpyrazine.

o Workup: Dilute with water, extract with EtOAc, wash with Na2S203 (to remove excess
iodine), and recrystallize.

[e]

Yield Expectation: 85-92%.

Step 2: Sandmeyer Chlorination

Precursor: 2-Amino-5-iodo-3-methylpyrazine Reagents:t-Butyl Nitrite (t-BuONO), CuClI2
(Anhydrous) Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1 / Sandmeyer)

e Protocol:
o Suspend CuCl2 (1.2 eq) in anhydrous Acetonitrile (ACN) under N2 atmosphere.
o Add t-BuONO (1.5 eq) dropwise at RT.

o Add 2-amino-5-iodo-3-methylpyrazine (1.0 eq) slowly. Caution: Nitrogen gas evolution.
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o Heat to 60-65°C for 2 hours.

o Workup: Quench with dilute HCI, extract with DCM. Purify via silica gel chromatography
(Hexane/EtOAC).

o Yield Expectation: 70-80%.

Route B: The Lithiation "Trap" (Alternative)

Precursor: 2-Chloro-3-methylpyrazine Reagents: LITMP (Lithium 2,2,6,6-tetramethylpiperidide),
I2 Challenge: Regioselectivity is difficult. Lithiation typically occurs ortho to the chlorine (C-3),
which is blocked. Secondary preference is C-6 (adjacent to N-1), yielding the wrong isomer (6-
iodo). Accessing C-5 via this route requires specific directing groups or blocking strategies,

making it inferior to Route A.

Part 4: Visualization & Logic Flows
Synthesis Pathway Diagram

The following diagram illustrates the validated "Amino-First" route versus the problematic direct

halogenation route.

Direct lodination (Deactivated Ring)

g o PO or Lithiation (C-6 preference) Mixture / Wrong Isomer
2-Chloro-3-methylpyrazine > (6-lodo or No Reaction)

Step 1: NIS, DMF Step 2: t-BUONO, CuCl2
2-Amino-3-methylpyrazine (Electrophilic lodination at C-5) > 2-Amino-5-iodo-3-methylpyrazine (Sandmeyer Chlorination) > 2-Chloro-5-iodo-3-methylpyrazine
(CAS: 5049-61-6) (Regioselective Intermediate) (Target: CAS 2385987-24-4)

Click to download full resolution via product page

Caption: Figure 1. The "Amino-First" synthetic strategy ensures regioselectivity at C-5, avoiding
the isomer mixtures common in direct lithiation of the chloro-precursor.

Part 5: Experimental Validation Data

To ensure reproducibility, compare your in-house results against these reference benchmarks.
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Parameter Step 1 (lodination) Step 2 (Sandmeyer)

) ) Yellow to orange crystalline
Appearance Off-white to pale yellow solid id
soli

0 8.20 (s, 1H, C6-H), 6.50 (br 0 8.65 (s, 1H, C6-H), 2.45 (s,

1H NMR (DMSO-d6)
s, 2H, NH2), 2.25 (s, 3H, Me)  3H, Me)

LCMS (ESI+) [M+H]+ = 236.0 [M+H]+ = 254.9

Kev | " Di-iodinated species (if excess  Hydroxy-pyrazine (if water
ey Impuri
y mpury NIS used) present)

Safety Note: The Sandmeyer reaction generates diazonium intermediates which can be
unstable. t-BuONO is a safer alternative to NaNO2/HCI but still poses explosion risks if heated
rapidly. Always conduct Step 2 behind a blast shield.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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